Cas no 871329-65-6 (N-Ethyl 4-boronobenzenesulfonamide)

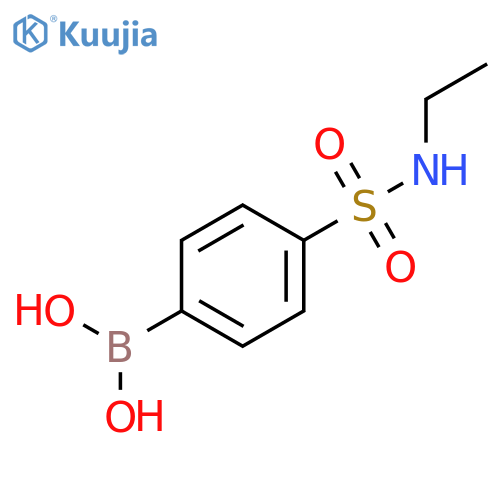

871329-65-6 structure

商品名:N-Ethyl 4-boronobenzenesulfonamide

CAS番号:871329-65-6

MF:C8H12BNO4S

メガワット:229.06118106842

MDL:MFCD07363751

CID:720649

PubChem ID:44119414

N-Ethyl 4-boronobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- (4-(N-Ethylsulfamoyl)phenyl)boronic acid

- 4-(Ethylsulfamoyl)benzeneboronic acid

- [4-(ethylsulfamoyl)phenyl]boronic acid

- 4-(N-Ethylsulphonamido)benzeneboronic acid

- Boronic acid,B-[4-[(ethylamino)sulfonyl]phenyl]-

- N-Ethyl 4-boronobenzenesulfonamide

- N-ethyl-4-boronobenzenesulfonamide

- OR4132

- AB30688

- 4-[(Ethylamino)sulfonyl]phenylboronic acid

- X2609

- 4-(N-ETHYLSULPHAMOYL)BENZENEBORONIC ACID

- AKOS015833547

- PS-9556

- 871329-65-6

- D93337

- CS-0176024

- MFCD07363751

- DTXSID00657215

- A862802

- (4-(N-Ethylsulfamoyl)phenyl)boronicacid

- SCHEMBL3915021

- 4-(ethylsulfamoyl)phenylboronic acid

-

- MDL: MFCD07363751

- インチ: 1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3

- InChIKey: YVKVLCDUDPTJEW-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H])(N([H])C([H])([H])C([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 229.05800

- どういたいしつりょう: 229.058

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95

じっけんとくせい

- 密度みつど: 1.36

- ゆうかいてん: 132-136

- ふってん: 424.9°C at 760 mmHg

- フラッシュポイント: 210.8°C

- 屈折率: 1.571

- PSA: 95.01000

- LogP: 0.13630

- じょうきあつ: 0.0±1.1 mmHg at 25°C

N-Ethyl 4-boronobenzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant/Keep Cold

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:低温を保つ

N-Ethyl 4-boronobenzenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-Ethyl 4-boronobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E926188-100mg |

N-Ethyl 4-boronobenzenesulfonamide |

871329-65-6 | 100mg |

$110.00 | 2023-05-18 | ||

| Alichem | A019119558-5g |

(4-(N-Ethylsulfamoyl)phenyl)boronic acid |

871329-65-6 | 97% | 5g |

$676.28 | 2023-08-31 | |

| Chemenu | CM217732-1g |

(4-(N-Ethylsulfamoyl)phenyl)boronic acid |

871329-65-6 | 97% | 1g |

$207 | 2022-08-31 | |

| abcr | AB246215-1g |

4-(N-Ethylsulphonamido)benzeneboronic acid, 97%; . |

871329-65-6 | 97% | 1g |

€327.60 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD305-5g |

[4-(ethylsulfamoyl)phenyl]boronic acid |

871329-65-6 | 95% | 5g |

¥4630.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD305-1g |

[4-(ethylsulfamoyl)phenyl]boronic acid |

871329-65-6 | 95% | 1g |

¥1339.0 | 2024-04-16 | |

| Aaron | AR008G0L-5g |

(4-(N-Ethylsulfamoyl)phenyl)boronic acid |

871329-65-6 | 95% | 5g |

$779.00 | 2023-12-13 | |

| 1PlusChem | 1P008FS9-5g |

(4-(N-Ethylsulfamoyl)phenyl)boronic acid |

871329-65-6 | 98% | 5g |

$973.00 | 2025-02-24 | |

| abcr | AB246215-1 g |

4-(N-Ethylsulphonamido)benzeneboronic acid; 97% |

871329-65-6 | 1g |

€327.60 | 2023-06-22 | ||

| abcr | AB246215-5 g |

4-(N-Ethylsulphonamido)benzeneboronic acid; 97% |

871329-65-6 | 5g |

€1184.40 | 2023-06-22 |

N-Ethyl 4-boronobenzenesulfonamide 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

871329-65-6 (N-Ethyl 4-boronobenzenesulfonamide) 関連製品

- 226396-31-2(Methyl 4-boronobenzenesulfonamide)

- 850589-32-1(N-Butyl 4-boronobenzenesulfonamide)

- 871329-77-0(N-Isopropyl 3-boronobenzenesulfonamide)

- 208516-15-8(t-Butyl 4-boronobenzenesulfonamide)

- 871329-76-9(Ethyl 3-boronobenzenesulfonamide)

- 871329-67-8(N-Cyclopropyl 4-boronobenzenesulfonamide)

- 850589-31-0(N-Isopropyl 4-boronobenzenesulfonamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:871329-65-6)N-Ethyl 4-boronobenzenesulfonamide

清らかである:99%

はかる:5g

価格 ($):560.0